molecular formula C20H15ClFN5O2 B2796392 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 941884-30-6

2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide

Cat. No. B2796392
CAS RN: 941884-30-6
M. Wt: 411.82
InChI Key: BLUHIISPIMJANS-UHFFFAOYSA-N
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Description

The compound “2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide” is a derivative of pyridazinone . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . They have been used in the search for cardiovascular drugs and for use in agrochemicals .


Synthesis Analysis

Pyridazinones are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The molecular formula of the compound is C18H15ClN6O3 . It has an average mass of 398.803 Da and a mono-isotopic mass of 398.089417 Da .


Chemical Reactions Analysis

The chemical reactions of pyridazinone derivatives are diverse and depend on the functional groups attached to the pyridazinone ring . For example, an increase in affinity was observed with an increase in the polymethylene chain length in the series with maximum activity up to six and seven carbon chain lengths .

Scientific Research Applications

Synthesis and Potential Bioactivity

  • Anti-inflammatory Activity : A study by Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and assessed their anti-inflammatory activity. The compounds showed significant to moderate anti-inflammatory activities, indicating the potential therapeutic applications of these derivatives (Sunder & Maleraju, 2013).

  • Coordination Complexes and Antioxidant Activity : Research by Chkirate et al. (2019) focused on synthesizing pyrazole-acetamide derivatives and their coordination complexes, which exhibited significant antioxidant activity. This study highlights the chemical versatility and potential pharmacological benefits of these compounds (Chkirate et al., 2019).

  • Antitumor Evaluation : El-Morsy, El-Sayed, and Abulkhair (2017) synthesized 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, evaluating their antitumor activity against human breast adenocarcinoma cell lines. This demonstrates the potential of similar compounds for antitumor applications (El-Morsy, El-Sayed, & Abulkhair, 2017).

  • Antipsychotic Agents : A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, suggesting a novel mechanism of action for antipsychotic drug development (Wise et al., 1987).

  • Stable Isotope-Labeled Compounds : The synthesis of stable isotope-labeled antibacterial agents by Lin and Weaner (2012) illustrates the application of similar compounds in the development of labeled drugs for pharmacokinetic and metabolic studies (Lin & Weaner, 2012).

Future Directions

The future directions for research on pyridazinone derivatives are promising. Given their diverse pharmacological activities, these compounds are likely to continue to be a focus of medicinal chemistry research . Further studies could explore the therapeutic benefits of this privileged skeleton .

properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O2/c1-12-15-10-23-27(14-6-4-5-13(21)9-14)19(15)20(29)26(25-12)11-18(28)24-17-8-3-2-7-16(17)22/h2-10H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUHIISPIMJANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide

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